molecular formula C23H21FN4O B2719254 1-(3-cyanoquinolin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide CAS No. 1206990-03-5

1-(3-cyanoquinolin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide

Cat. No.: B2719254
CAS No.: 1206990-03-5
M. Wt: 388.446
InChI Key: XAXRTVJOOUHAPT-UHFFFAOYSA-N
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Description

1-(3-cyanoquinolin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(3-cyanoquinolin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . Once the indole core is prepared, it undergoes further functionalization to introduce the acetyl, bromine, and sulfonyl groups. The final step involves the coupling of the functionalized indole with N-propylpropanamide under suitable reaction conditions .

Chemical Reactions Analysis

1-(3-cyanoquinolin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Comparison with Similar Compounds

1-(3-cyanoquinolin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide can be compared with other indole derivatives such as:

Properties

IUPAC Name

1-(3-cyanoquinolin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O/c1-15-6-7-18(12-20(15)24)27-23(29)16-8-10-28(11-9-16)22-17(13-25)14-26-21-5-3-2-4-19(21)22/h2-7,12,14,16H,8-11H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXRTVJOOUHAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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